

In-Depth Technical Guide: NRX-1933, a Molecular Glue Enhancing β-Catenin:β-TrCP Interaction

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Compound of Interest		
Compound Name:	NRX-1933	
Cat. No.:	B11929263	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular glue **NRX-1933**, focusing on its target protein, binding affinity, and the underlying experimental methodologies. **NRX-1933** is a novel small molecule that enhances the protein-protein interaction (PPI) between β -catenin and its E3 ubiquitin ligase, β -TrCP, leading to the ubiquitination and subsequent proteasomal degradation of oncogenic mutant β -catenin.

Core Concepts: Targeting the Wnt/β-Catenin Signaling Pathway

The Wnt/ β -catenin signaling pathway is crucial in cell proliferation, differentiation, and development. Its aberrant activation, often due to mutations in β -catenin that prevent its degradation, is a hallmark of various cancers. **NRX-1933** represents a promising therapeutic strategy by selectively promoting the degradation of these stabilized, oncogenic forms of β -catenin.

Target Protein and Mechanism of Action

The primary target of **NRX-1933** is the protein-protein interface between β -catenin (the substrate) and β -TrCP (the substrate receptor of the SCF β -TrCP E3 ubiquitin ligase complex). [1][2][3] **NRX-1933** acts as a "molecular glue," binding to the β -catenin: β -TrCP complex and



potentiating the interaction.[2][4] This enhanced interaction facilitates the transfer of ubiquitin from the E2 conjugating enzyme to β -catenin, marking it for degradation by the 26S proteasome.[2]

Binding Affinity and Potentiation

While a direct binding affinity (e.g., Kd) of **NRX-1933** to either β -catenin or β -TrCP alone is not the primary measure of its activity, its potency is characterized by its ability to enhance the binding affinity of the β -catenin: β -TrCP interaction. The seminal work by Simonetta et al. (2019) in Nature Communications characterizes the activity of related compounds, demonstrating the principle of this molecular glue mechanism. For instance, a related compound, NRX-1532, was shown to enhance the binding of a monophosphorylated β -catenin peptide to β -TrCP with a 10-fold cooperativity.[4] **NRX-1933**, a more soluble analog, was used to elucidate the crystal structure of the ternary complex, confirming its binding at the interface.[4]

The table below summarizes the binding affinity data for β -catenin peptides to β -TrCP, illustrating the baseline interactions that molecular glues like **NRX-1933** enhance.

β-Catenin Peptide (residues 17-48)	Phosphorylation Status	Binding Affinity (Kd) to β- TrCP
Wild-Type	Non-phosphorylated	> 100 μM
Wild-Type	pSer33/pSer37	Not explicitly quantified, but high affinity
Mutant	pSer33/Ser37	689 nM

Data extracted from Simonetta et al., 2019.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize **NRX-1933** and similar molecular glues.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay



This assay is used to quantify the binding affinity between β -catenin and β -TrCP and to determine the cooperativity of molecular glue enhancers.

Principle: The assay measures the proximity of a donor fluorophore-labeled β -TrCP and an acceptor fluorophore-labeled β -catenin peptide. When the two proteins interact, FRET occurs, and the signal is proportional to the extent of binding.

Protocol:

· Reagents:

- BODIPY-TMR-labeled β-catenin peptide (residues 17-48) with relevant phosphorylation status (e.g., pSer33/Ser37).
- Purified β-TrCP complex.
- Assay Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100, and 1 mM DTT.
- NRX-1933 or other test compounds dissolved in DMSO.

Procedure:

- A constant concentration of the BODIPY-TMR-labeled β-catenin peptide (e.g., 5 nM) is used.
- A serial dilution of the β-TrCP complex is prepared.
- For cooperativity measurements, increasing concentrations of the test compound (e.g., NRX-1933) are added to the reaction.
- The reaction components are mixed in a 384-well plate and incubated to reach equilibrium.
- The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.

Data Analysis:



 Binding affinities (Kd) are calculated by fitting the data to a one-site binding model using a suitable software (e.g., GraphPad Prism).

In Vitro Ubiquitination Assay

This assay assesses the ability of **NRX-1933** to enhance the ubiquitination of β -catenin by the SCF β -TrCP E3 ligase complex.

Principle: The assay reconstitutes the ubiquitination cascade in vitro. The formation of polyubiquitin chains on the β-catenin substrate is visualized by Western blotting.

Protocol:

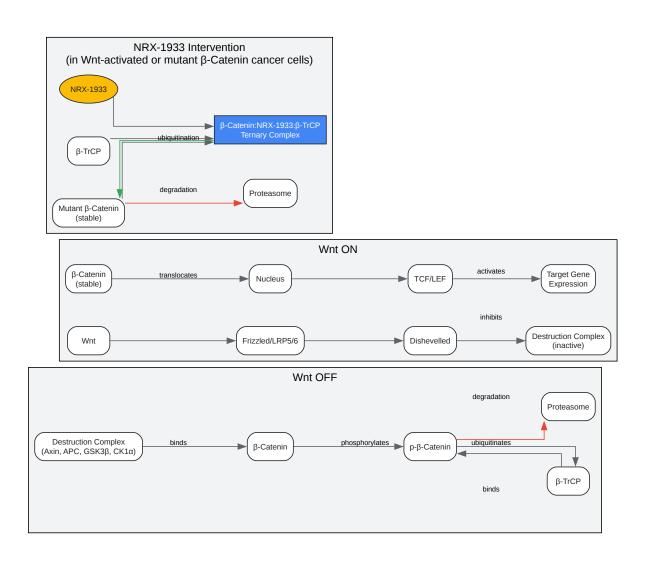
- · Reagents:
 - Recombinant human E1 activating enzyme (e.g., UBE1).
 - Recombinant human E2 conjugating enzyme (e.g., UbcH5c).
 - Recombinant human SCFβ-TrCP complex.
 - Recombinant β-catenin substrate (e.g., S33E/S37A mutant).
 - Human ubiquitin.
 - ATP.
 - Ubiquitination Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT.
 - NRX-1933 or other test compounds dissolved in DMSO.
- Procedure:
 - The reaction mixture is prepared by combining the E1 enzyme, E2 enzyme, ubiquitin,
 SCFβ-TrCP complex, and β-catenin substrate in the ubiquitination buffer.
 - The test compound (NRX-1933) or DMSO (vehicle control) is added to the reaction mixture.



- The reaction is initiated by the addition of ATP.
- The reaction is incubated at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
- The reaction is quenched by adding SDS-PAGE loading buffer and boiling.
- Analysis:
 - The reaction products are resolved by SDS-PAGE.
 - \circ The ubiquitination of β-catenin is detected by Western blotting using an anti-β-catenin antibody. The appearance of higher molecular weight bands indicates polyubiquitination.

Visualizations: Signaling Pathways and Experimental Workflows Wnt/β-Catenin Signaling Pathway and NRX-1933 Intervention



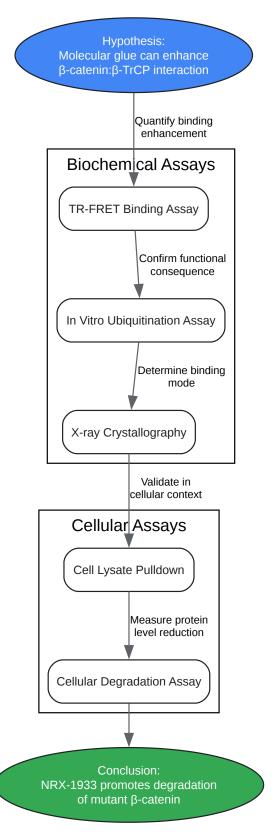


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Caption: Wnt signaling pathway and the intervention point of NRX-1933.



Experimental Workflow for NRX-1933 Characterization



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Caption: Logical workflow for the characterization of NRX-1933.

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